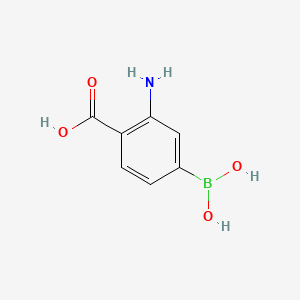
Aminophenylacetylene
説明
Aminophenylacetylene, also known as 3-ethynylaniline, is a compound with the molecular formula C8H7N . It is used in the production of various chemicals and has potential applications in the pharmaceutical industry .
Synthesis Analysis
This compound can be synthesized from m-nitrobenzaldehyde as a starting raw material. The process involves catalyzing with malonic acid through a basic catalyst in an ethanol solvent for condensation and decarboxylation to obtain m-nitrocinnamic acid. This is further brominated in acetic acid solution to obtain alpha-beta-dibromide-3-(3’-nitrophenyl) propionic acid. This is then prepared into (Z)-1-(2-bromethylene)-3-nitrobenzene through weak decarboxylation and selective debromination and completely debrominated through strong alkali to obtain m-alkynyl nitrobenzene. Finally, 3-aminophenylacetylene is obtained through iron powder reduction and further rectification and purification .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H7N . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be used in the hydrogenation of 4-nitrophenylacetylene to 4-aminophenylacetylene with a high conversion rate and selectivity .Physical And Chemical Properties Analysis
This compound is a liquid with a refractive index of 1.6140 to 1.6180 at 20°C, 589 nm . It appears clear yellow to brown in color .科学的研究の応用
1. Catalytic Activity in Hydrosilylation Reactions
Aminophenylacetylene has been studied for its role in hydrosilylation reactions. A study conducted by Vicent et al. (2006) examined the catalytic activity of a pyridine-4,5-dichloroimidazol-2-ylidene complex of Ir(I) towards hydrosilylation of phenylacetylene and 4-aminophenylacetylene. This research used electrospray ionization mass spectrometry (ESI-MS) to investigate the mechanism, allowing for the detection of all reaction intermediates in the catalytic process of phenylacetylene hydrosilylation (Vicent et al., 2006).
2. Acidic-Basic Properties in Polymeric Hydroxyazophenyl Acetylene Dyes
This compound was utilized in the synthesis of hydroxyazo-compounds in a study by Kikot' et al. (1983). This research explored the acidic-basic properties of these compounds, offering insights into the behavior of hydroxyazo-compounds of benzene and naphthalene series in various solutions (Kikot' et al., 1983).
3. Aminocarbonylation Catalysis
Matteoli et al. (2004) investigated the aminocarbonylation of phenylacetylene, focusing on a catalytic system involving palladium acetate, (2-pyridyl)diphenylphosphine, and methanesulfonic acid. The study emphasized the influence of the amine's nature and the reaction solvent on the activity and selectivity of the catalyst in the aminocarbonylation process (Matteoli et al., 2004).
4. Detection and Amplification of Enantiomeric Imbalance in Alpha-Amino Acids
Nonokawa and Yashima (2003) designed a novel stereoregular poly(phenylacetylene) for amino acid binding. This polymer could detect extremely small enantiomeric imbalances in alpha-amino acids, showcasing the potential of this compound derivatives in chiral recognition and analysis (Nonokawa & Yashima, 2003).
5. Amino Acid-Containing Poly(Phenylacetylene)s and Hierarchical Structures
Research by Li et al. (2003) focused on synthesizing amino acid-containing poly(phenylacetylene)s. They demonstrated the possibility of controlling their hierarchical structures through internal and external perturbations, which is significant for advanced material design and applications (Li et al., 2003).
Safety and Hazards
将来の方向性
Aminophenylacetylene has potential applications in the pharmaceutical industry as a building block for the synthesis of a variety of compounds . It can be used to create new drugs or improve the efficacy of existing drugs . More research and development are needed to fully explore its potential applications.
特性
IUPAC Name |
2-phenylethynamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c9-7-6-8-4-2-1-3-5-8/h1-5H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCLFEMMPGBNOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40491998 | |
| Record name | Phenylethyn-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40491998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85739-51-1 | |
| Record name | Phenylethyn-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40491998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Difluoromethyl-1H-benzo[d]imidazole](/img/structure/B3057769.png)











